

Discovery and background of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B076411

[Get Quote](#)

An In-Depth Technical Guide to **4-(Piperidine-1-sulfonyl)-benzoic acid**: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Scaffold

4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structure is a deliberate amalgamation of three key chemical moieties: a benzoic acid group, a sulfonamide linker, and a piperidine ring. While not a therapeutic agent in itself, its value lies in its role as a versatile chemical scaffold or building block. The inherent properties of its constituent parts—the established zinc-binding capability of the benzenesulfonamide core and the favorable pharmacokinetic profile often conferred by the piperidine ring—make it an attractive starting point for the synthesis of targeted molecular libraries. This guide provides a detailed exploration of its chemical background, a robust protocol for its synthesis, and an examination of its application as a foundational element in the discovery of novel enzyme inhibitors.

Physicochemical Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for **4-(Piperidine-1-sulfonyl)-benzoic acid** are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

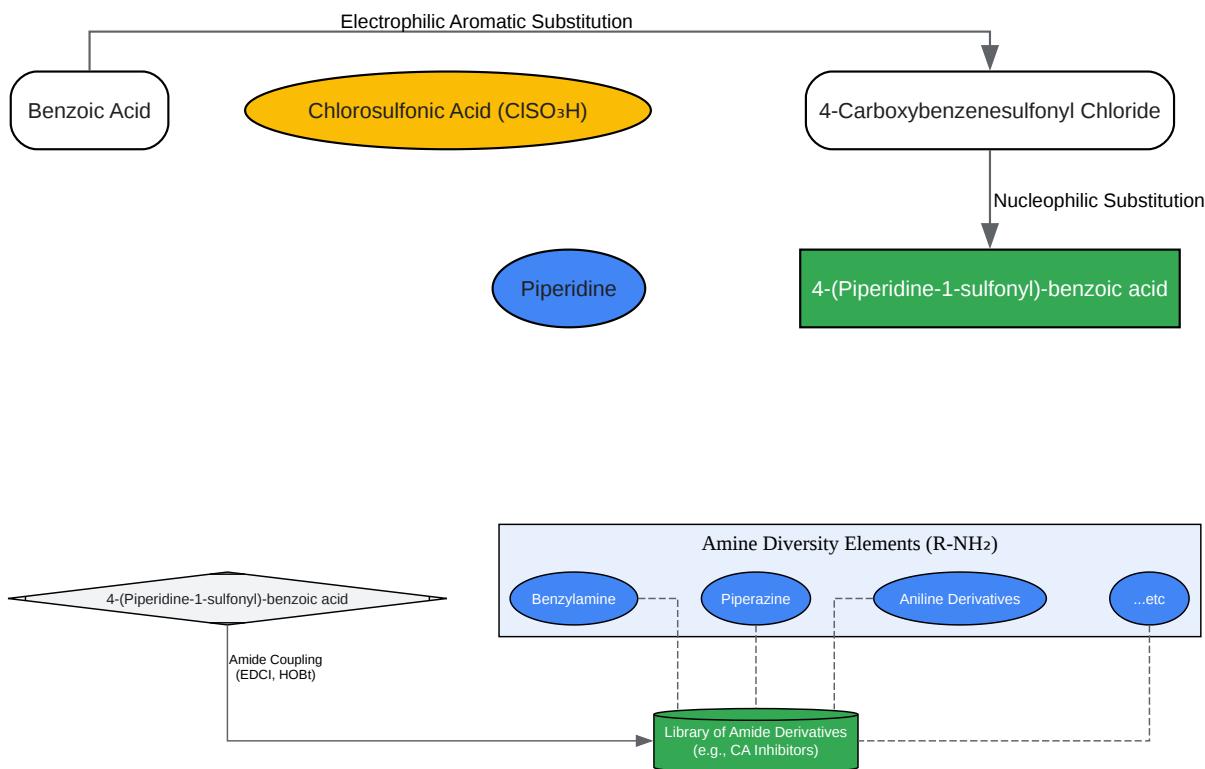
Property	Value	Source
IUPAC Name	4-(piperidin-1-ylsulfonyl)benzoic acid	PubChem[1]
CAS Number	10252-83-2	PubChem[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	PubChem[1]
Molecular Weight	269.32 g/mol	PubChem[3]
Boiling Point	459.6°C at 760 mmHg (Predicted)	BOC Sciences[2]
Density	1.364 g/cm ³ (Predicted)	BOC Sciences[2]
InChI Key	UQNIINMUUJYRESG- UHFFFAOYSA-N	BOC Sciences[2]

Rational Synthesis and Mechanistic Insight

The discovery of **4-(Piperidine-1-sulfonyl)-benzoic acid** is intrinsically linked to synthetic organic chemistry methodologies rather than isolation from a natural source. Its preparation is a logical, multi-step process that leverages well-established reactions. The most common and efficient pathway involves a two-step sequence: the chlorosulfonylation of benzoic acid to form a reactive intermediate, followed by a nucleophilic substitution with piperidine.

Step 1: Electrophilic Aromatic Substitution: Synthesis of 4-Carboxybenzenesulfonyl Chloride

The foundational step is the activation of the benzene ring of benzoic acid towards electrophilic substitution. This is achieved using chlorosulfonic acid (ClSO₃H), a highly reactive reagent.


- Causality of Reagent Choice: Benzoic acid's carboxyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. However, under the harsh, strongly acidic conditions of chlorosulfonic acid, protonation of the carboxyl group can occur, altering its directing effect. More importantly, the reaction can be forced to the para position through kinetic and thermodynamic control, often by manipulating reaction

temperature and time.[4][5][6] The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[5]

Step 2: Nucleophilic Acyl Substitution: Formation of the Sulfonamide Bond

The resulting 4-carboxybenzenesulfonyl chloride is a highly reactive electrophile. The electron-deficient sulfur atom is susceptible to attack by nucleophiles.

- Causality of Reagent Choice: Piperidine, a cyclic secondary amine, acts as a potent nucleophile. The nitrogen's lone pair of electrons readily attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfur-nitrogen bond. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the piperidine reactant and driving the equilibrium towards the product.[7]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. PubChemLite - 4-(piperidine-1-sulfonyl)benzoic acid (C12H15NO4S)
[pubchemlite.lcsb.uni.lu]
- 4. WO2004054974A2 - Piperidine derivatives as ccr5 antagonists - Google Patents
[patents.google.com]
- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents
[patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and background of 4-(Piperidine-1-sulfonyl)-benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076411#discovery-and-background-of-4-piperidine-1-sulfonyl-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com